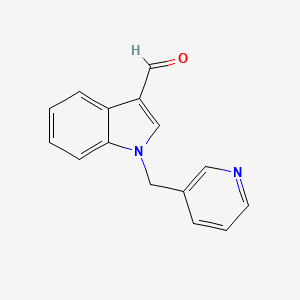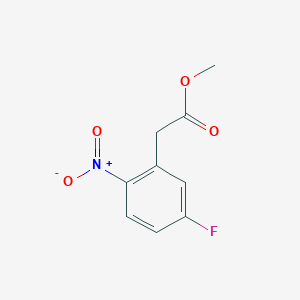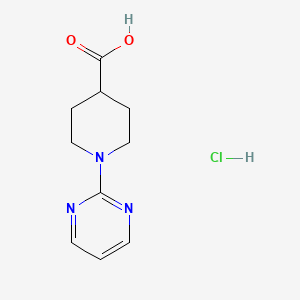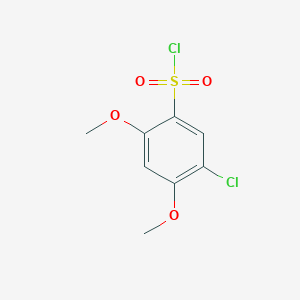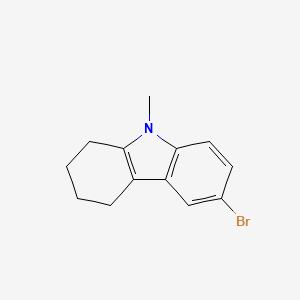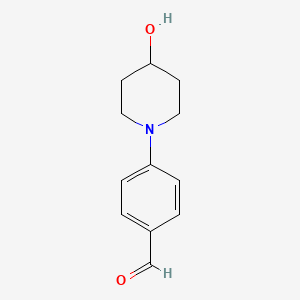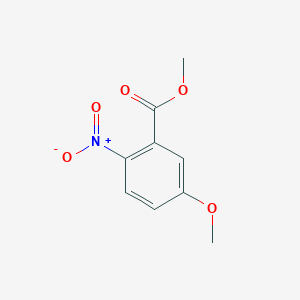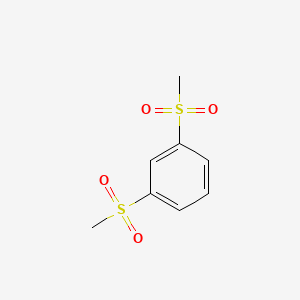![molecular formula C14H11F2NO3 B1316443 8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 80076-47-7](/img/structure/B1316443.png)
8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid” is a chemical compound with the CAS Number: 80076-47-7 . It has a molecular weight of 279.24 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H11F2NO3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) . The InChI Key is XUROCEZEOCOWSX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The Log Kp (skin permeation) is -6.8 cm/s . The compound is soluble, with a Log S (ESOL) of -2.95 .Scientific Research Applications
- Pharmaceutical and Medicinal Chemistry
- This compound is a type of quinoline, which has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . Quinolines play a major role in medicinal chemistry .
- The methods of application or experimental procedures involve various synthesis protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
- The outcomes of these applications are the synthesis of quinolines and their derivatives with potential biological and pharmaceutical activities .
-
- This compound is available for purchase from chemical suppliers, suggesting it may be used as a starting material or intermediate in chemical synthesis .
- The methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- The outcomes of these applications would be the synthesis of new compounds .
-
Biological Activity of Indole Derivatives
- While not specific to “8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid”, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- The methods of application or experimental procedures would involve testing these compounds in biological assays .
- The outcomes of these applications could include the discovery of new therapeutic agents .
-
- This compound is available for purchase from chemical suppliers, suggesting it may be used as a starting material or intermediate in material science .
- The methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- The outcomes of these applications would be the synthesis of new materials .
-
Heterocyclic Compounds Synthesis
- While not specific to “8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid”, related compounds such as 1,5-naphthyridines have been synthesized and studied for their reactivity .
- The methods of application or experimental procedures would involve various synthetic strategies .
- The outcomes of these applications could include the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
-
- This compound is available for purchase from chemical suppliers, suggesting it may be used in chemical research .
- The methods of application or experimental procedures would depend on the specific research being conducted .
- The outcomes of these applications would be the advancement of chemical knowledge .
Safety And Hazards
properties
IUPAC Name |
7,8-difluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUROCEZEOCOWSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509448 |
Source


|
| Record name | 8,9-Difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
CAS RN |
80076-47-7 |
Source


|
| Record name | 8,9-Difluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80076-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8,9-Difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

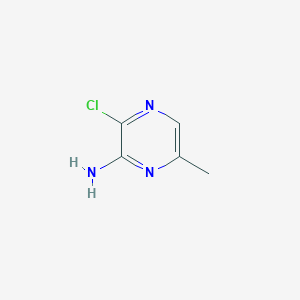
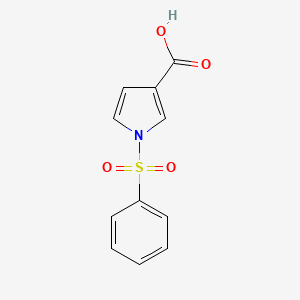
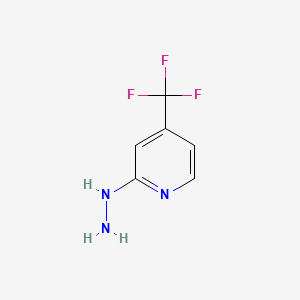
![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)


